molecular formula C7H6N4 B143660 2-(1H-Imidazol-1-yl)pyrimidine CAS No. 134914-65-1

2-(1H-Imidazol-1-yl)pyrimidine

Cat. No.: B143660
CAS No.: 134914-65-1
M. Wt: 146.15 g/mol
InChI Key: WQMHSYISOHEFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Imidazol-1-yl)pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

2-(1H-Imidazol-1-yl)pyrimidine derivatives have been extensively studied for their potential as anticancer agents.

  • Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. For instance, studies have shown that certain derivatives exhibit significant inhibition against human CDK2, with IC50 values indicating potent activity (e.g., 1.3 µM for compound 3j) .
  • Case Studies :
    • In Silico Studies : Virtual screening techniques have been employed to identify promising candidates from imidazole-pyrimidine libraries. Compounds were evaluated for their binding affinity and pharmacokinetic properties, leading to the identification of several lead compounds for further development .
    • Clinical Trials : Several imidazole-pyrimidine derivatives are undergoing clinical trials, such as AZD5438 and Dinaciclib, highlighting their potential as targeted therapies for cancer .

Antibacterial Activity

The antibacterial properties of this compound derivatives have also been explored.

  • Synthesis and Testing : A series of imidazo[1,2-α]pyrimidine derivatives were synthesized and tested against various gram-positive and gram-negative bacteria. Some compounds demonstrated potent antimicrobial activity, suggesting their potential as new antibacterial agents .

Nitric Oxide Synthase Inhibition

Another significant application of this compound is in the inhibition of nitric oxide synthase (iNOS).

  • Therapeutic Potential : The overexpression of iNOS is linked to inflammatory diseases. Compounds derived from this scaffold have been shown to selectively inhibit iNOS dimerization, which is crucial for its activity. For example, specific derivatives displayed IC50 values as low as 12 nM, indicating strong inhibitory potency .

Summary of Key Findings

ApplicationMechanism/TargetNotable Findings
AnticancerCDK InhibitionIC50 values down to 1.3 µM; several in trials
AntibacterialBroad-spectrum activityPotent against various bacterial strains
NOS InhibitionSelective iNOS dimerization inhibitionIC50 values as low as 12 nM

Properties

IUPAC Name

2-imidazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-9-7(10-3-1)11-5-4-8-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHSYISOHEFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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